

Quantum Chemical Blueprint of 3-Hydroxycyclobutanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxycyclobutanecarbonitrile

Cat. No.: B3415407

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of **3-Hydroxycyclobutanecarbonitrile**, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines a robust computational workflow for conformational analysis, geometric optimization, and the prediction of vibrational and NMR spectra for the cis and trans isomers of this compound. The presented data, methodologies, and visualizations serve as a foundational resource for researchers engaged in the molecular modeling and rational design of novel therapeutics and functional materials.

Introduction

3-Hydroxycyclobutanecarbonitrile is a bifunctional cyclobutane derivative incorporating both a hydroxyl and a nitrile group. The stereochemical arrangement of these substituents—either cis or trans—profoundly influences the molecule's three-dimensional structure, polarity, and intermolecular interaction potential. Consequently, a detailed understanding of the conformational landscape and spectroscopic signatures of each isomer is paramount for its application in drug design and materials engineering.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate molecular properties with high accuracy. This guide details a standard computational protocol for the conformational analysis of **3-Hydroxycyclobutanecarbonitrile**, providing hypothetical yet scientifically grounded data to illustrate the expected outcomes of such a study.

Computational Methodology

A multi-step computational workflow is employed to investigate the properties of the cis and trans isomers of **3-Hydroxycyclobutanecarbonitrile**. This process begins with an initial conformational search, followed by geometry optimization and subsequent frequency and NMR spectral calculations.

Conformational Analysis and Geometry Optimization

The initial three-dimensional structures of cis- and trans-**3-Hydroxycyclobutanecarbonitrile** are generated. A conformational search is performed to identify the low-energy conformers for each isomer. The most stable conformers are then subjected to full geometry optimization using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional, is paired with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

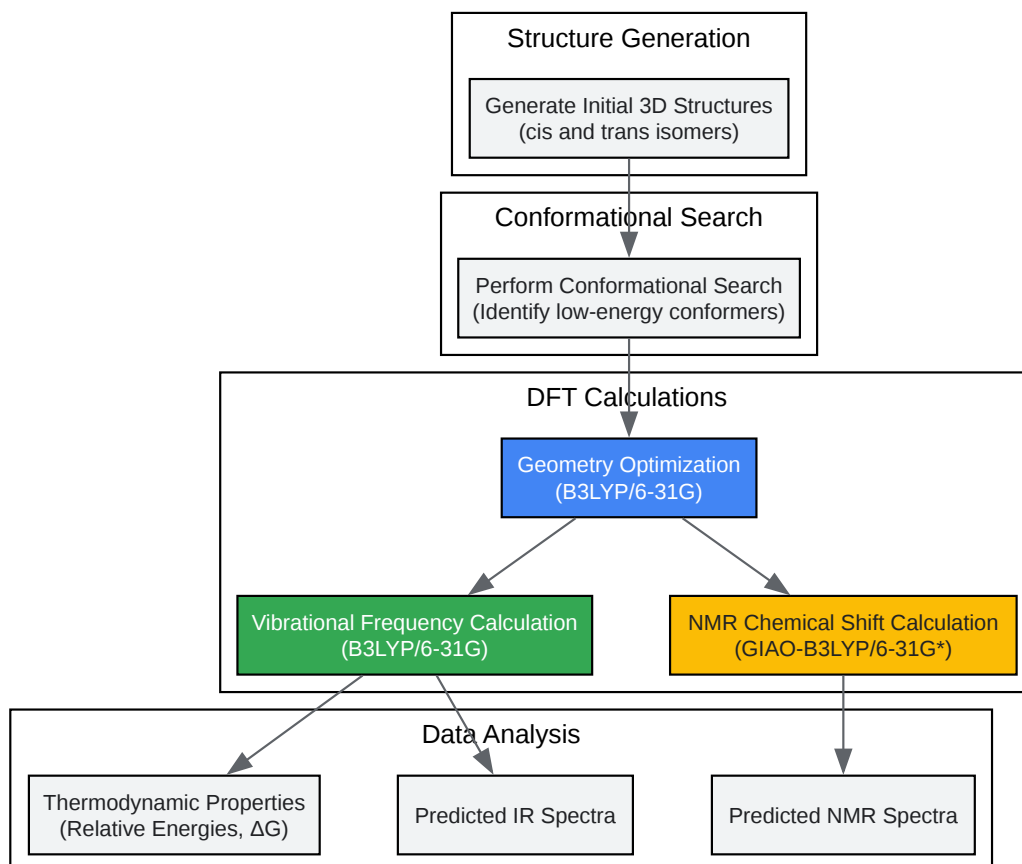
Vibrational Frequency Calculations

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-31G* level of theory. These calculations serve two primary purposes: to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra of the isomers. The calculated frequencies are typically scaled by an empirical factor to better match experimental data.

NMR Chemical Shift Calculations

To predict the ^1H and ^{13}C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is employed on the B3LYP/6-31G* optimized geometries. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Computational Workflow for 3-Hydroxycyclobutanecarbonitrile Analysis



cis-Isomer	trans-Isomer
Higher Energy Larger Dipole Moment	Lower Energy Smaller Dipole Moment
cis_struct	trans_struct

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